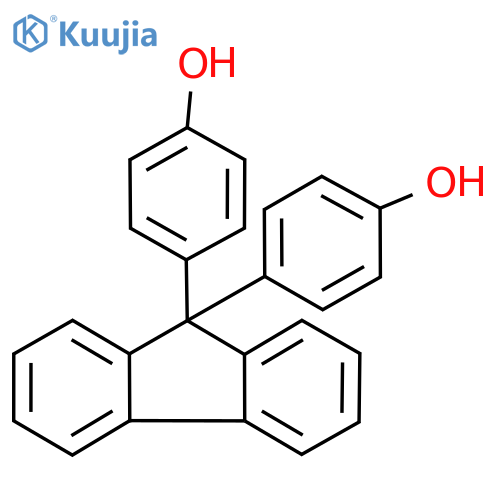

Cas no 26088-14-2 (Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-)

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- 化学的及び物理的性質

名前と識別子

-

- Phenol, 4,4'-fluoren-9-ylidenedi- (7CI,8CI)

- 4,4'-(9H-Fluoren-9-ylidene)bis[phenol]

- 4,4'-(9-Fluorenylidene)diphenol

- 4,4'-(9H-Fluorene-9,9-diyl)bisphenol

- 4,4'-(9H-Fluorene-9,9-diyl)diphenol

- 4,4'-Fluoren-9-ylidenebisphenol

- 4,4'-Fluoren-9-ylidenediphenol

- 9,9-Bis(4-hydroxyphenyl)-9H-fluorene

- 9,9-Bis(4-hydroxyphenyl)fluorene

- 9,9-Bis(p-hydroxyphenyl)fluorene

- 9,9'-Bis(4-hydroxyphenyl)fluorene

- BP-FL 20X

- BPF

- BPFL

- BisP-FL

- Bisphenol FL

- Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-

-

- インチ: 1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H

- InChIKey: YWFPGFJLYRKYJZ-UHFFFAOYSA-N

- SMILES: C1C=C2C(C(C3=CC=C(C=C3)O)(C3=CC=C(C=C3)O)C3C2=CC=CC=3)=CC=1

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- 関連文献

-

1. Fluorenylidene bridged cyclotriphosphazenes: ‘turn-off’ fluorescence probe for Cu2+ and Fe3+ ionsG?nül Yenilmez ?ift?i,Elif ?enkuytu,Mahmut Durmu?,Fatma Yuksel,Adem K?l?? Dalton Trans. 2013 42 14916

-

Lisha Liu,John Ahlfield,Andrew Tricker,Deryn Chu,Paul A. Kohl J. Mater. Chem. A 2016 4 16233

-

Hong Chi,Guocheng Zhang,Ning Wang,Yaoguang Wang,Tianduo Li,FuKe Wang,Chen Ye Nanoscale Adv. 2022 4 1151

-

N. P. Godman,D. B. Barbee,F. B. Carty,C. D. McMillen,C. A. Corley,E. Shurdha,S. T. Iacono Polym. Chem. 2016 7 5799

-

Kazuhiro Nakabayashi,Takayuki Imai,Mao-Chun Fu,Shinji Ando,Tomoya Higashihara,Mitsuru Ueda J. Mater. Chem. C 2015 3 7081

-

Hai Li,Dawei Luo,Jialing He,Feng Lin,Hao Wang,Liang Yu,Wei Liu,Jing Li CrystEngComm 2020 22 1577

-

Howard M. Colquhoun,Fabio Arico,David J. Williams New J. Chem. 2002 26 1703

-

Lisha Liu,Garrett Huang,Paul A. Kohl J. Mater. Chem. A 2018 6 9000

-

Jialun Wei,Limei Yu,Lei Yan,Wei Bai,Xinxin Lu,Zhanxian Gao RSC Adv. 2021 11 32559

-

Tong Zhang,Jun Wang,Tiantian Feng,Hui Wang,Noureddine Ramdani,Mehdi Derradji,Xiaodong Xu,Wenbin Liu,Tao Tang RSC Adv. 2015 5 33623

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-に関する追加情報

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- (CAS No. 26088-14-2): A Comprehensive Overview

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-, identified by its Chemical Abstracts Service Number (CAS No.) 26088-14-2, is a significant compound in the realm of organic chemistry and materials science. This bisphenol derivative features a unique structural motif, incorporating a 9H-fluoren-9-ylidene bridge, which imparts distinct electronic and photophysical properties. The compound has garnered attention due to its potential applications in various fields, including optoelectronics, photovoltaics, and molecular recognition.

The synthesis of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- involves a meticulous approach to ensure high purity and yield. The reaction typically proceeds via a condensation mechanism between 4-hydroxybenzaldehyde and fluorene derivatives under controlled conditions. This process highlights the importance of selecting appropriate catalysts and solvents to optimize the reaction pathway. Recent advancements in green chemistry have led to the exploration of solvent-free and catalytic methods, enhancing the sustainability of the synthesis.

The structural integrity of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- is crucial for its applications. The presence of the fluorene core contributes to its rigidity and extended π-conjugation system, making it an attractive candidate for designing advanced materials. Such materials are particularly relevant in the development of organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to exhibit fluorescence under certain conditions has also opened avenues for its use in bioimaging and sensors.

In the context of optoelectronic applications, the photophysical properties of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- have been extensively studied. Research indicates that the compound exhibits high quantum yields and tunable emission wavelengths, making it suitable for use in fluorescent probes and light-emitting devices. Moreover, its stability under various environmental conditions enhances its feasibility for practical implementations. These characteristics have spurred interest among researchers aiming to develop next-generation optoelectronic devices with improved performance.

The compound's utility extends beyond optoelectronics. Its unique structure allows for the design of molecular receptors with specific binding affinities. This property has been exploited in the development of sensors for detecting small molecules and ions. For instance, functionalized derivatives of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- have shown promise in detecting environmental pollutants and biological markers. Such applications underscore the versatility of this compound in addressing real-world challenges.

The latest research on Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- has also explored its potential in medicinal chemistry. While not directly classified as a drug itself, its structural framework provides a scaffold for designing novel therapeutic agents. The fluorene moiety is known to enhance bioavailability and metabolic stability, making it an attractive component in drug design. Preliminary studies suggest that derivatives of this compound may exhibit interesting pharmacological activities worth further investigation.

The industrial relevance of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- is further highlighted by its role as an intermediate in the synthesis of more complex molecules. Its availability from reliable chemical suppliers ensures that researchers can access this compound for their studies without significant hurdles. As synthetic methodologies continue to evolve, the accessibility and scalability of such intermediates will play a pivotal role in advancing chemical innovation.

In conclusion, Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- (CAS No. 26088-14-2) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features and tunable properties make it a valuable asset in the development of advanced materials and innovative technologies. As research progresses, the potential uses of this compound are likely to expand further, reinforcing its importance in modern chemistry.

26088-14-2 (Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-) Related Products

- 1564813-55-3(N-(2-chloro-6-methoxyphenyl)methylhydroxylamine)

- 1597876-36-2(1-(cyclopropylmethyl)-1H-pyrazol-4-ol)

- 1261853-11-5(4-Amino-2,6-bis(3-(trifluoromethoxy)phenyl)pyridine)

- 1490671-92-5(N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide)

- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)

- 903186-33-4(2-2-amino-5-(4-chlorophenyl)pyrimidin-4-yl-5-(3-methylbut-2-en-1-yl)oxyphenol)

- 845781-05-7(3,5-Dichloro-3',4'-difluorobenzophenone)

- 837392-61-7(2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 2137767-76-9(4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)

- 1721-51-3(D-alpha-Tocotrienol)